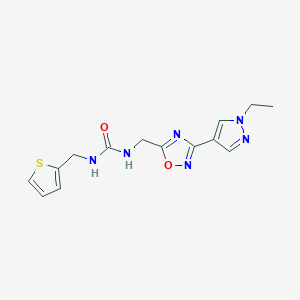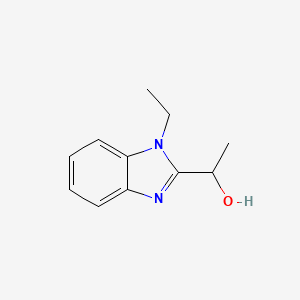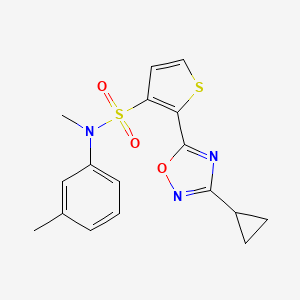![molecular formula C18H19ClN4O2S2 B2549532 (4-((4-Cloro benzo[d]tiazol-2-il)oxi)piperidin-1-il)(4-propil-1,2,3-tiadiazol-5-il)metanona CAS No. 1286724-76-2](/img/structure/B2549532.png)
(4-((4-Cloro benzo[d]tiazol-2-il)oxi)piperidin-1-il)(4-propil-1,2,3-tiadiazol-5-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone, is a complex molecule that appears to be related to a class of compounds involving piperidine rings and substituted benzene derivatives. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its description.
Synthesis Analysis
The synthesis of related compounds involves substitution reactions and condensation processes. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through a substitution reaction, starting with 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and reacting it with 2,5-Dichloro-benzenesulfonylchloride . Similarly, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized by condensing piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods suggest that the compound of interest could also be synthesized through related substitution and condensation reactions, using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which reveals that the piperidine ring typically adopts a chair conformation . The geometry around sulfur atoms in these molecules is distorted tetrahedral . These findings can be extrapolated to suggest that the compound of interest may also exhibit a chair conformation of the piperidine ring and a similar sulfur geometry.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been characterized using various spectroscopic techniques. The crystal structure is stabilized by intermolecular interactions, including hydrogen bonds and π interactions . The thermal properties were studied using thermogravimetric analysis, indicating stability over a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated using density functional theory calculations, which also helped identify reactive sites on the molecular surface . These analyses imply that the compound of interest may also exhibit similar stability, intermolecular interactions, and electronic properties, which could be investigated using comparable techniques.
Aplicaciones Científicas De Investigación
- Aplicación: El compuesto ha sido evaluado por su potencial anticancerígeno. Específicamente, inhibe significativamente la proliferación de líneas celulares de carcinoma epidermoide humano (A431), líneas celulares de cáncer de pulmón no microcítico humano (A549, H1299) y células de cáncer de próstata. Esta doble acción—antiinflamatoria y anticancerígena—lo convierte en un candidato prometedor para estudios adicionales .
- Aplicación: El compuesto disminuye efectivamente la actividad de factores inflamatorios como IL-6 y TNF-α. Al dirigirse a estas vías, puede ofrecer beneficios terapéuticos en afecciones inflamatorias .
- Aplicación: Aunque no es directamente un antibiótico, este compuesto podría servir como un novedoso inhibidor de la detección de quórum. Su andamiaje benzo[d]tiazol/quinolina-2-tiol puede interferir con las vías de comunicación bacteriana .
- Aplicación: Entre sus derivados, ciertos compuestos (por ejemplo, 1a y 1b) exhiben un buen potencial antimicrobiano. La exploración adicional podría revelar su eficacia contra patógenos específicos .
- Aplicación: Un derivado específico demostró efectos citotóxicos potentes en las células de cáncer de próstata. Investigar su mecanismo de acción y optimizar su estructura podría conducir a terapias dirigidas .
- Aplicación: Usando herramientas computacionales, los investigadores pueden predecir las propiedades farmacocinéticas del compuesto, su toxicidad y similitud con los fármacos. Estas predicciones guían el desarrollo adicional y las evaluaciones de seguridad .
Actividad Anticancerígena
Propiedades Antiinflamatorias
Inhibición de la Detección de Quórum
Potencial Antimicrobiano
Citotoxicidad en Células Tumorales
Farmacocinética Predictiva y Evaluación de Toxicidad
En resumen, este compuesto multifacético es prometedor en diversos campos, desde la terapia contra el cáncer hasta la inhibición de la detección de quórum. Los investigadores deben explorar sus mecanismos, optimizar los derivados y considerar su perfil farmacocinético para el desarrollo futuro de fármacos. 🌟
Mecanismo De Acción
Target of Action
, and receptors such as those involved in the inflammatory response.
Mode of Action
The mode of action of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneMany thiazole and imidazole derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneThiazole and imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneIn general, the pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneThiazole and imidazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S2/c1-2-4-13-16(27-22-21-13)17(24)23-9-7-11(8-10-23)25-18-20-15-12(19)5-3-6-14(15)26-18/h3,5-6,11H,2,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSULDFHBSQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)


![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)
![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)

![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)